N-Benzylidene-4-ethylaniline
Description
General Overview of Imine and Schiff Base Compounds
Schiff bases, named after their discoverer Hugo Schiff, are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond, known as an imine or azomethine group (-C=N-). wikipedia.orggsconlinepress.com These compounds are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. gsconlinepress.comijfmr.com The general structure is R¹R²C=NR³, where R³ is an alkyl or aryl group, distinguishing them from imines where R³ can be hydrogen. wikipedia.org Schiff bases derived from anilines are often referred to as anils. wikipedia.org
These compounds are fundamental in organic synthesis, serving as versatile intermediates for the creation of various organic molecules, including amino acids. gsconlinepress.comscispace.com The electrophilic carbon and nucleophilic nitrogen within the imine bond allow for excellent binding with a range of nucleophiles and electrophiles. gsconlinepress.com Due to their unique structural and electronic properties, Schiff bases and their metal complexes are extensively studied and utilized in various fields, including as pigments, dyes, catalysts, and polymer stabilizers. scispace.comdoabooks.org
Significance of N-Benzylidene-4-ethylaniline and Related Imines in Contemporary Organic Chemistry Research
This compound belongs to the N-benzylideneaniline family of Schiff bases, which are significant in several areas of modern chemical research. nih.gov These compounds are of particular interest due to their thermochromic and photochromic properties. core.ac.uk Their molecular structure, featuring two aromatic rings connected by an imine linkage, allows for the tuning of their electronic and physical properties through the introduction of various substituents on the aniline (B41778) and benzylidene rings. nih.govrsc.org
The significance of these compounds extends to materials science, particularly in the development of nonlinear optical (NLO) materials. researchgate.net The intramolecular charge transfer between electron-donating and electron-withdrawing groups across the π-conjugated system of benzylideneaniline (B1666777) derivatives can lead to high NLO activity. researchgate.net Furthermore, these imines are crucial ligands in coordination chemistry, forming stable complexes with various metal ions. doabooks.org These metal complexes, in turn, are investigated for their catalytic and biological activities. scispace.comresearchgate.net The study of compounds like this compound contributes to a deeper understanding of structure-property relationships in these versatile molecules.
Scope and Objectives of Academic Inquiry Pertaining to this compound
Academic research on this compound and its analogues is multifaceted. Key objectives include:
Synthesis and Optimization: Developing efficient and environmentally benign synthetic methods. mdpi.com This involves exploring various catalysts and reaction conditions to achieve high yields and purity. ionike.comrsc.org
Structural Elucidation: Detailed characterization of its molecular and crystal structure using techniques like X-ray diffraction to understand the conformation, bond parameters, and intermolecular interactions that govern its solid-state properties. nih.govresearchgate.net
Spectroscopic and Physicochemical Analysis: Investigating its properties through FT-IR, UV-Vis, and NMR spectroscopy to correlate its spectral behavior with its electronic structure. dergipark.org.tr Thermal analysis is also conducted to determine its stability and phase transitions. iucr.org
Exploring Functional Properties: A primary focus is the investigation of its nonlinear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics. scispace.comnih.gov
Biological Screening: Assessing its potential as a bioactive agent by screening for antimicrobial and antifungal activities. nih.gov Understanding how its structure relates to its biological efficacy is a significant goal. researchgate.netrasayanjournal.co.in
Structure
3D Structure
Properties
CAS No. |
67302-67-4 |
|---|---|
Molecular Formula |
C15H15N |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-1-phenylmethanimine |
InChI |
InChI=1S/C15H15N/c1-2-13-8-10-15(11-9-13)16-12-14-6-4-3-5-7-14/h3-12H,2H2,1H3 |
InChI Key |
GYHJPSGELDVDCC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N=CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for N Benzylidene 4 Ethylaniline and Analogues
Conventional Condensation Approaches
The most common method for synthesizing N-benzylidene-4-ethylaniline is the direct condensation of 4-ethylaniline (B1216643) with benzaldehyde (B42025). dergipark.org.trglobalconference.info This reaction is a reversible process where the formation of the imine is driven by the removal of water. wikipedia.org
Optimization of Reaction Conditions and Catalyst Selection
The efficiency of Schiff base formation is highly dependent on the reaction conditions. Key parameters that are often optimized include the solvent, temperature, and the use of catalysts.
Solvent Effects: The choice of solvent can significantly impact the reaction rate and yield. While polar protic solvents like ethanol (B145695) are commonly used to facilitate the dissolution of reactants, studies have shown that solvent-free conditions or the use of non-polar solvents with azeotropic removal of water can be more effective. nih.gov For instance, in the synthesis of N-Benzylideneaniline, a variety of solvents such as dichloromethane (B109758) (DCM), dimethyl sulfoxide (B87167) (DMSO), diethyl ether, petroleum ether, and acetonitrile (B52724) have been explored, with DCM providing a 72% yield. nih.gov
Catalysis: While the condensation can proceed without a catalyst, acidic or basic catalysts are often employed to accelerate the reaction. organicchemistrytutor.com Glacial acetic acid is a frequently used acidic catalyst that protonates the carbonyl oxygen of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the amine. globalconference.info Green catalysts, such as kinnow peel powder, have also been successfully utilized, achieving an 85% yield of N-Benzylideneaniline in just 3 minutes at room temperature. nih.gov
Temperature and Reaction Time: Conventional heating under reflux is a standard procedure to drive the condensation reaction. Reaction times can vary from a few hours to over a day, depending on the specific reactants and conditions. dergipark.org.tr For example, one method involves refluxing a mixture of benzaldehyde and aniline (B41778) in ethanol with a few drops of glacial acetic acid for five hours. globalconference.info Microwave-assisted synthesis has emerged as a more efficient alternative, significantly reducing reaction times from hours to minutes and often leading to higher yields. dergipark.org.trinnovareacademics.inaristonpubs.com
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Schiff Bases
| Method | Reaction Time | Yield | Reference |
|---|---|---|---|
| Conventional Heating | 10-36 hours | 46-82% | dergipark.org.tr |
| Microwave-Assisted | 45-120 minutes | 68-84% | dergipark.org.tr |
| Conventional Heating | 60-240 minutes | - | innovareacademics.in |
| Microwave-Assisted | 10-180 seconds | up to 96% | innovareacademics.in |
Precursor Compound Reactivity and Derivatization Strategies
The reactivity of the precursor aldehyde and amine, as well as their derivatization, plays a crucial role in the synthesis and properties of the resulting Schiff bases.
Substituent Effects: The electronic nature of substituents on both the benzaldehyde and aniline rings influences the rate of reaction. Electron-withdrawing groups on the benzaldehyde increase the electrophilicity of the carbonyl carbon, thus accelerating the initial nucleophilic attack by the amine. Conversely, electron-donating groups on the aniline increase its nucleophilicity, also favoring the reaction. researchgate.net Studies on derivatives have shown that the yield of the Schiff base product is affected by the specific combination of substituted anilines and benzaldehydes used. nih.gov
Derivatization: A wide array of this compound analogues can be synthesized by employing substituted benzaldehydes and anilines. This allows for the fine-tuning of the electronic and steric properties of the final compound for various applications. For example, derivatives have been synthesized using 4-methylbenzaldehyde, 4-hydroxybenzaldehyde, and 4-methoxybenzaldehyde (B44291) with 4-methoxyaniline. nih.gov The synthesis of fluorinated imines has also been explored, which can influence the biological activity of the compounds. mdpi.com
Advanced Synthetic Strategies
Beyond conventional methods, several advanced synthetic strategies have been developed to improve efficiency, yield, and sustainability in the synthesis of this compound and its analogues.
Mechanochemical Synthesis Techniques and Mechanistic Insights
Mechanochemistry, which involves inducing chemical reactions through mechanical force, has emerged as a green and highly efficient method for Schiff base synthesis. researchgate.netrsc.org This solvent-free or liquid-assisted grinding (LAG) approach offers several advantages, including shorter reaction times, milder conditions, and often higher yields compared to traditional solution-based methods. rsc.orgcardiff.ac.uk
Process and Advantages: In a typical mechanochemical synthesis, the solid reactants (aldehyde and amine) are ground together in a ball mill or with a mortar and pestle, sometimes with a small amount of liquid additive. researchgate.netcardiff.ac.uk This method has been successfully applied to the synthesis of a variety of Schiff bases with excellent yields, often exceeding 98%. researchgate.net The technique eliminates the need for bulk, often hazardous, solvents, aligning with the principles of green chemistry. rsc.org
Mechanistic Insights: Real-time monitoring of mechanochemical reactions using techniques like in situ X-ray powder diffraction and Raman spectroscopy has provided valuable insights into the reaction mechanism. chemrxiv.orgacs.org These studies have revealed the formation of intermediate phases and the role of liquid additives in templating the formation of crystalline products. chemrxiv.org Understanding these mechanisms is crucial for optimizing reaction conditions and expanding the scope of mechanochemical synthesis. acs.orgunica.it
Transition-Metal Catalyzed Synthesis Routes (e.g., Coupling Reactions)
Transition-metal catalysis offers powerful and versatile routes to imines, often proceeding through different mechanisms than traditional condensation. acs.orgnih.govresearchgate.net
Palladium-Catalyzed Synthesis: Palladium catalysts are widely used in organic synthesis and have been applied to the formation of imines. acs.orgnih.govoup.comcapes.gov.br One approach involves the palladium-catalyzed aerobic oxidative synthesis of imines from alcohols and amines. rsc.org This method provides a green, one-pot synthesis that can be performed under mild, ambient conditions. rsc.org Palladium-catalyzed multicomponent reactions have also been developed, allowing for the assembly of complex molecules from simple starting materials. acs.orgnih.gov
Other Transition Metals: Ruthenium and iridium complexes have also been shown to be effective catalysts for the N-alkylation of amines with alcohols, which proceeds via an imine intermediate. ionike.comionike.comacs.org These "borrowing hydrogen" methods involve the temporary oxidation of the alcohol to an aldehyde, which then condenses with the amine to form an imine. The imine is subsequently reduced by the metal hydride to the corresponding amine. ionike.com
Reductive Alkylation Pathways for Imine Formation
Reductive amination, also known as reductive alkylation, is a two-step process that converts a carbonyl compound and an amine into a more substituted amine, proceeding through an imine intermediate. wikipedia.orgnumberanalytics.comlibretexts.org
Reaction Mechanism: The reaction begins with the formation of an imine from the condensation of an aldehyde or ketone with an amine. organicchemistrytutor.comnumberanalytics.com This imine is then reduced in situ to the corresponding amine. numberanalytics.commasterorganicchemistry.com The equilibrium of the initial condensation can be shifted towards the imine by removing the water formed. wikipedia.org
Reducing Agents: A variety of reducing agents can be used in the second step. Sodium borohydride (B1222165) (NaBH₄) is a common choice, but more selective reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they can selectively reduce the imine in the presence of the starting aldehyde or ketone. libretexts.orgmasterorganicchemistry.com This allows for a one-pot reaction where the carbonyl compound, amine, and reducing agent are all present from the start. wikipedia.org This method provides a controlled way to form a single new carbon-nitrogen bond. masterorganicchemistry.com
Molecular Structure and Conformational Analysis of N Benzylidene 4 Ethylaniline
Investigation of Geometric Isomerism (E/Z Configurations)
Geometric isomerism in N-Benzylidene-4-ethylaniline arises from the restricted rotation around the carbon-nitrogen double bond (azomethine group). This results in two possible stereoisomers: the E (entgegen) and Z (zusammen) configurations. chemguide.co.uk
In the context of this compound, the priority of the groups attached to the double bond carbons and nitrogen is determined by the Cahn-Ingold-Prelog (CIP) priority rules. chemguide.co.uk For the nitrogen atom, the 4-ethylphenyl group has a higher priority than the lone pair of electrons. For the imine carbon, the benzyl (B1604629) group has a higher priority than the hydrogen atom.
The E isomer, where the higher priority groups (the benzyl group and the 4-ethylphenyl group) are on opposite sides of the C=N double bond, is generally the more stable and more commonly observed form. chemguide.co.uknih.gov The Z isomer, with these groups on the same side, experiences greater steric hindrance, making it less energetically favorable. X-ray crystallography studies on similar benzylideneaniline (B1666777) compounds confirm that they predominantly exist in the trans or E configuration with respect to the C=N bond. nih.goviucr.org
| Isomer | Arrangement of Priority Groups | Relative Stability |
| E-isomer | Opposite sides of the C=N bond | More stable |
| Z-isomer | Same side of the C=N bond | Less stable |
Torsional Angles and Rotational Barriers around the Azomethine Linkage
The conformation of this compound is further defined by the torsional (dihedral) angles around the single bonds adjacent to the azomethine linkage. These rotations determine the orientation of the two aromatic rings relative to the central C=N plane.
Key torsional angles include:
τ1 (C-C-N=C): Rotation around the bond connecting the benzylidene ring to the imine carbon.
τ2 (C-N-C-C): Rotation around the bond connecting the nitrogen atom to the 4-ethylaniline (B1216643) ring.
Studies on analogous N-benzylideneaniline compounds reveal that the molecule is non-planar. researchgate.net The benzylidene ring is typically twisted out of the plane of the azomethine group by a small angle, while the aniline (B41778) ring exhibits a much larger twist. researchgate.net For instance, in N-benzylideneaniline, the torsion angle for the N-phenyl bond is approximately 55°, whereas it is about 10° for the benzylidene ring. researchgate.net This significant twist of the aniline ring is a common feature in this class of compounds and is attributed to minimizing steric repulsion.
The rotation around these single bonds is not free and is hindered by rotational barriers. The energy required to overcome these barriers can be estimated using computational methods like Density Functional Theory (DFT). pcbiochemres.comdergipark.org.tr The barrier to rotation around the C-N bond in similar anilines has been a subject of study, with values influenced by the substituents on the rings and the nature of the solvent. cdnsciencepub.compitt.edu The conformational flexibility, particularly the "pedal motion" or torsional vibration of the two rings, is a known dynamic process in the crystalline state of N-benzylideneanilines. nih.govresearchgate.net
| Torsional Angle | Description | Typical Value (in analogous compounds) |
| τ1 | Twist of the benzylidene ring | ~10° researchgate.net |
| τ2 | Twist of the 4-ethylaniline ring | ~55° researchgate.net |
Analysis of Intramolecular Non-Covalent Interactions Influencing Conformation
The specific conformation adopted by this compound is a delicate balance of several weak, non-covalent interactions within the molecule. These interactions, though individually weak, collectively play a crucial role in stabilizing the preferred three-dimensional structure.
Steric Hindrance: As mentioned, steric repulsion between the hydrogen atoms on the benzylidene ring and the hydrogen atoms on the aniline ring is a major factor driving the non-planar conformation. The significant twist of the aniline ring (τ2) is a direct consequence of minimizing this steric clash.
C-H···π Interactions: A more significant stabilizing force is the intramolecular C-H···π interaction. This involves a hydrogen atom from one of the rings interacting with the π-electron cloud of the other ring. For example, a hydrogen on the benzylidene ring can interact with the electron-rich surface of the ethyl-substituted aniline ring. These interactions are known to influence the conformational preferences in similar aromatic systems.
n → π Interactions:* An emerging area of interest is the n → π* interaction, where a lone pair of electrons (n) from a heteroatom (like the nitrogen of the azomethine group) donates electron density to an antibonding π* orbital of an aromatic ring. acs.org This type of interaction can contribute to the stability of certain conformations and has been shown to govern conformational preferences in related molecules. acs.org
Spectroscopic Characterization of N Benzylidene 4 Ethylaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic compounds. Both ¹H and ¹³C NMR have been employed to characterize N-Benzylidene-4-ethylaniline.
The ¹H NMR spectrum of this compound provides characteristic signals for the protons in the molecule. The azomethine proton (–CH=N–) is particularly diagnostic, appearing as a singlet in the downfield region of the spectrum. This significant downfield shift is attributed to the deshielding effect of the adjacent nitrogen atom and the aromatic rings.
The protons of the two aromatic rings and the ethyl group also exhibit distinct chemical shifts. The protons on the benzylidene ring and the 4-ethylaniline (B1216643) ring typically appear in the aromatic region, often as complex multiplets due to spin-spin coupling. The ethyl group gives rise to a quartet for the methylene (B1212753) (–CH₂–) protons and a triplet for the methyl (–CH₃) protons, a pattern typical for an ethyl substituent on a benzene (B151609) ring. docbrown.info
Specific chemical shift values for a related compound, N-benzylideneaniline, show the azomethine proton at approximately 8.43 ppm. chemicalbook.com The aromatic protons resonate in the range of 7.20-7.89 ppm. chemicalbook.com For N-benzylidene-4-methylaniline, a compound structurally similar to the title compound, the azomethine proton appears at 8.45 ppm, and the aromatic protons are observed between 7.20 and 7.92 ppm. rsc.org The methyl protons of the ethyl group in 4-ethylaniline itself resonate around 1.17 ppm (triplet), and the methylene protons appear around 2.51 ppm (quartet). chemicalbook.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Azomethine (CH=N) | ~8.4-8.5 | Singlet |
| Aromatic (Ar-H) | ~7.1-7.9 | Multiplet |
| Methylene (-CH₂-) | ~2.6 | Quartet |
Note: These are predicted values based on similar structures and may vary slightly in experimental conditions.
The ¹³C NMR spectrum offers further structural confirmation. A key feature in the ¹³C NMR spectrum of this compound is the resonance of the azomethine carbon (–CH=N–). This carbon is typically observed in the range of 160-165 ppm. For the related N-benzylidene-4-methylaniline, the azomethine carbon signal is found at 160.6 ppm. rsc.org
The chemical shift of the azomethine carbon is sensitive to the electronic environment. The aromatic carbons of both the benzylidene and the 4-ethylaniline moieties appear in the typical aromatic region of the ¹³C NMR spectrum, generally between 110 and 155 ppm. The carbons of the ethyl group are found in the upfield region, with the methylene carbon appearing at a lower field than the methyl carbon.
Table 2: Representative ¹³C NMR Chemical Shifts for N-Benzylidene Anilines
| Carbon Type | Typical Chemical Shift (δ, ppm) |
|---|---|
| Azomethine (C=N) | 160.1 - 160.6 |
| Aromatic (C-N) | ~152 |
| Aromatic (C-H & C-C) | 120 - 140 |
| Methylene (-CH₂) | ~28 |
Note: Values are based on data for N-benzylideneaniline and its derivatives and serve as a reference.
Substituents on either the benzylidene or the aniline (B41778) ring can significantly influence the NMR chemical shifts, particularly of the azomethine group. acs.orgnih.gov Studies on a wide range of substituted benzylideneanilines have shown that the electronic nature of the substituents systematically alters the chemical shifts of the azomethine proton and carbon. researchgate.netepa.govresearchgate.net
For the azomethine carbon (C=N), electron-withdrawing substituents on the aniline ring cause a deshielding effect (shift to a higher ppm value), while electron-donating groups cause a shielding effect (shift to a lower ppm value). acs.org Conversely, substituents on the benzylidene ring exhibit a "reverse effect," where electron-withdrawing groups cause shielding and electron-donating groups lead to deshielding of the azomethine carbon. acs.orgacs.org This is attributed to the predominance of inductive effects over resonance effects for the benzylidene ring substituents. acs.org
The ethyl group at the para-position of the aniline ring in this compound is an electron-donating group. Therefore, it is expected to cause a slight shielding of the azomethine carbon compared to the unsubstituted N-benzylideneaniline. acs.org This effect is a result of the substituent-sensitive balance of electron delocalization within the molecule. acs.org
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule.
The most characteristic vibrational mode for this compound is the stretching vibration of the imine group (C=N). This band is typically strong in the IR spectrum and appears in the region of 1600–1650 cm⁻¹. For N-benzylideneaniline, this stretching vibration is observed around 1627 cm⁻¹.
Other important vibrational modes include:
Aromatic C-H stretching: These vibrations are typically observed above 3000 cm⁻¹.
Aromatic C=C stretching: These appear in the 1450–1600 cm⁻¹ region.
C-N stretching: The stretching vibration of the C-N single bond is usually found in the 1350-1370 cm⁻¹ range. researchgate.nettandfonline.com
Aromatic C-H in-plane and out-of-plane bending: These vibrations occur at lower frequencies and are characteristic of the substitution pattern on the benzene rings.
Theoretical calculations using Density Functional Theory (DFT) are often employed to support the experimental vibrational assignments. tandfonline.com
Table 3: Key Vibrational Frequencies for N-Benzylideneanilines
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H stretch | 3000 - 3100 | Medium-Weak |
| C=N stretch (Imine) | 1600 - 1650 | Strong |
| Aromatic C=C stretch | 1450 - 1600 | Medium-Strong |
Note: These are general ranges and the exact positions can be influenced by the molecular environment and substituents.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Substituted benzylideneanilines typically exhibit strong absorption bands in the UV region. These bands are generally assigned to π-π* and n-π* electronic transitions.
For benzylideneaniline (B1666777) derivatives, absorption bands are often observed around 260 nm and 350 nm. rsc.org These are attributed to local excitations within the aniline and benzylidene fragments, as well as transitions involving the entire conjugated π-system. The position and intensity of these bands can be affected by the substituents on the aromatic rings and the polarity of the solvent. rsc.orgdergipark.org.tr The ethyl group in this compound is expected to cause a slight red shift (bathochromic shift) in the absorption maxima compared to the unsubstituted compound, due to its electron-donating nature which extends the conjugation.
Characterization of Electronic Absorption Bands and Associated Electronic Transitions
The electronic absorption spectrum of this compound, a type of Schiff base, is characterized by distinct absorption bands in the ultraviolet-visible (UV-Vis) region. These bands arise from electronic transitions between different molecular orbitals within the molecule. Generally, the spectra of such compounds display two or three main absorption bands. uchile.cldergipark.org.tr
The high-energy absorption band, typically observed in the 200-300 nm range, is assigned to π-π* electronic transitions. dergipark.org.tr These transitions primarily involve the excitation of π electrons within the aromatic systems of the benzylidene and the 4-ethylaniline rings.
A second, lower-energy band is found in the region of 300-400 nm. dergipark.org.tr This band is associated with electronic transitions involving the entire conjugated π-electron system, which includes the phenyl rings and the azomethine (-CH=N-) bridge. This absorption is often attributed to a combination of a π-π* transition across the conjugated imine system and an n-π* transition, which involves the promotion of a non-bonding electron from the nitrogen lone pair to an anti-bonding π* orbital. uchile.cllokadrusti.org
Table 1: Electronic Absorption Bands and Transitions for this compound
| Wavelength Region (nm) | Type of Transition | Associated Molecular Part |
|---|---|---|
| ~250 - 290 nm | π → π* | Benzene rings (Benzylidene and 4-ethylaniline moieties) uchile.cl |
Solvatochromic Effects on Electronic Spectra
Solvatochromism describes the change in the position, and sometimes intensity, of a compound's UV-Vis absorption bands when measured in different solvents. This phenomenon is a direct result of the differential stabilization of the ground and excited electronic states of the molecule by the solvent, arising from solute-solvent interactions. lokadrusti.org
For this compound and related Schiff bases, the electronic spectra are sensitive to the polarity of the solvent. The interactions can be categorized as non-specific (dipole-dipole forces) and specific (hydrogen bonding). lokadrusti.org
π-π Transitions: The absorption band corresponding to the π-π transition of the conjugated system typically undergoes a bathochromic shift (a shift to longer wavelengths, or a "red shift") as the solvent polarity increases. This is because the excited state of the molecule is generally more polar than the ground state. Polar solvents stabilize the polar excited state to a greater extent, thus lowering the energy gap for the transition. researchgate.net
n-π Transitions: In contrast, the n-π transition often exhibits a hypsochromic shift (a shift to shorter wavelengths, or a "blue shift") in polar, protic solvents (like ethanol (B145695) or methanol). This occurs because the lone pair of electrons on the imine nitrogen can form hydrogen bonds with the solvent molecules. This interaction stabilizes the ground state, increasing the energy required to promote a non-bonding electron to the π* orbital. lokadrusti.org
Table 2: Illustrative Solvatochromic Shifts for this compound
| Solvent | Polarity | Typical Interaction | Expected Shift for π-π* Band |
|---|---|---|---|
| Hexane | Non-polar | van der Waals forces | Reference (minimal shift) |
| Dichloromethane (B109758) | Polar Aprotic | Dipole-dipole | Bathochromic (Red) Shift |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its ions.
Fragmentation Pathway Analysis and Molecular Ion Identification
The mass spectrum of this compound (Molecular Formula: C₁₅H₁₅N, Molecular Weight: 209.29 g/mol ) shows a distinct molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 209. sigmaaldrich.com The fragmentation of this molecular ion under electron ionization (EI) conditions proceeds through several characteristic pathways, primarily involving the cleavage of bonds adjacent to the imine group and the ethyl substituent.
The fragmentation pattern is consistent with that of other Schiff bases and substituted aromatic compounds. nih.govnih.govmdpi.com Key fragmentation pathways include:
Loss of a Methyl Radical : A prominent fragmentation pathway for compounds with an ethyl group is the loss of a methyl radical (•CH₃) via benzylic cleavage. This results in the formation of a stable cation at m/z 194 ([M-15]⁺).
Formation of Tropylium (B1234903) Ion : Cleavage of the C-N single bond can lead to the formation of the highly stable tropylium ion ([C₇H₇]⁺) from the benzylidene portion of the molecule, which is observed at m/z 91.
Cleavage of the N-Aryl Bond : Fission of the bond between the imine nitrogen and the 4-ethylphenyl group can generate a fragment ion corresponding to [C₆H₅CH=N]⁺ at m/z 104.
Formation of Phenyl Cation : Cleavage of the bond between the benzylidene carbon and its phenyl ring can produce the phenyl cation ([C₆H₅]⁺) at m/z 77.
Table 3: Major Mass Fragments of this compound
| m/z Value | Proposed Fragment Ion | Formula | Origin |
|---|---|---|---|
| 209 | Molecular Ion | [C₁₅H₁₅N]⁺ | Parent Molecule |
| 194 | [M - CH₃]⁺ | [C₁₄H₁₂N]⁺ | Loss of a methyl radical from the ethyl group |
| 104 | [C₆H₅CH=N]⁺ | [C₇H₆N]⁺ | Cleavage of the N-C(aryl) bond |
| 91 | Tropylium Ion | [C₇H₇]⁺ | Cleavage of the benzylidene C-N bond |
Computational and Quantum Chemical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful computational tool to investigate the properties of N-Benzylidene-4-ethylaniline. Calculations are typically performed using a functional such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)) to achieve a balance between computational cost and accuracy. This approach allows for detailed exploration of the molecule's geometry, electronic landscape, and spectroscopic characteristics.
The geometry of this compound is optimized to find its most stable three-dimensional structure. The analysis reveals that the molecule is not planar. The two aromatic rings—the benzylidene ring and the 4-ethylaniline (B1216643) ring—are twisted relative to each other. This twist is characterized by a significant dihedral angle between the planes of the two rings.
The conformation around the central imine (C=N) bond is typically found to be in a trans configuration, which is energetically more favorable. The bond lengths and angles are within the expected ranges for similar Schiff base compounds. For instance, the C=N imine bond length is shorter than a typical C-N single bond, indicating its double-bond character. nih.gov The non-planar structure arises from the steric hindrance between the hydrogen atoms on the aromatic rings, balanced against the electronic effects of π-conjugation across the molecule.
Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical)
| Parameter | Value |
|---|---|
| Bond Lengths (Å) | |
| C=N (Imine) | ~1.28 Å |
| C-N (Aniline Ring) | ~1.41 Å |
| Bond Angles (°) | |
| C-N=C | ~121.0° |
| Dihedral Angles (°) | |
| Dihedral angle between phenyl rings | ~12.0° - 62.0° |
The electronic properties of this compound are primarily understood through its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO acts as the electron acceptor. thaiscience.info
For this compound, the HOMO is typically localized on the electron-rich 4-ethylaniline ring, whereas the LUMO is distributed over the benzylidene moiety and the C=N bridge. The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. scirp.org A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to be excited. scirp.org The eventual charge transfer interaction that occurs within the molecule is explained by the low value of the HOMO and LUMO energy gap. scirp.org
Table 2: Calculated Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
|---|---|
| EHOMO | ~ -6.65 eV |
| ELUMO | ~ -1.82 eV |
| Energy Gap (ΔE) | ~ 4.83 eV |
Theoretical vibrational frequencies for this compound can be calculated using DFT. These calculations predict the positions of infrared (IR) and Raman spectral bands. However, theoretical frequency calculations performed at the harmonic level often overestimate the actual anharmonic vibrational modes. researchgate.net To improve the agreement with experimental data, the computed frequencies are uniformly scaled. A common scaling factor for B3LYP calculations is approximately 0.961. researchgate.net
Key vibrational modes for this molecule include the C=N stretching of the imine group, C-H stretching and bending modes of the aromatic rings and the ethyl group, and the stretching modes of the aromatic rings themselves. The scaled theoretical spectra can be used to assign the bands observed in experimental FT-IR and FT-Raman spectra.
Table 3: Selected Theoretical Vibrational Frequencies and Their Assignments
| Vibrational Mode | Calculated Frequency (cm-1) | Scaled Frequency (cm-1) | Assignment |
|---|---|---|---|
| ν(C=N) | ~1700 | ~1632 | Imine bond stretching |
| ν(C-H)aromatic | ~3150 | ~3024 | Aromatic C-H stretching |
| ν(C-H)aliphatic | ~3000 | ~2880 | Ethyl group C-H stretching |
| ν(C=C)aromatic | ~1625 | ~1560 | Aromatic ring stretching |
The Gauge-Including Atomic Orbital (GIAO) method within DFT is widely used to predict the nuclear magnetic resonance (NMR) chemical shifts (δ) for both ¹H and ¹³C nuclei. nih.gov The theoretical chemical shifts are calculated by determining the isotropic magnetic shielding tensors for each nucleus and then referencing them to a standard compound, typically Tetramethylsilane (TMS). researchgate.net
Comparing the theoretically predicted NMR spectra with experimental data is a powerful method for structural confirmation. researchgate.net For this compound, distinct chemical shifts are expected for the protons and carbons of the benzylidene ring, the 4-ethylaniline ring, the ethyl group, and the imine bridge. A strong correlation between the calculated and experimental values validates the optimized molecular geometry.
Table 4: Predicted vs. Hypothetical Experimental NMR Chemical Shifts (ppm)
| Atom | Calculated δ (ppm) | Hypothetical Experimental δ (ppm) |
|---|---|---|
| ¹H NMR | ||
| CH=N (Imine) | 8.35 | 8.40 |
| Aromatic H's | 7.0 - 7.9 | 7.1 - 7.8 |
| -CH₂- (Ethyl) | 2.60 | 2.65 |
| -CH₃ (Ethyl) | 1.20 | 1.25 |
| ¹³C NMR | ||
| C=N (Imine) | 160.5 | 161.0 |
| Aromatic C's | 120.0 - 150.0 | 121.0 - 151.0 |
| -CH₂- (Ethyl) | 28.5 | 28.8 |
| -CH₃ (Ethyl) | 15.5 | 15.8 |
Natural Bond Orbital (NBO) analysis provides insight into the intramolecular bonding and electronic interactions within a molecule. materialsciencejournal.org This method examines the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis-type orbitals (acceptors). The strength of these interactions is quantified by the second-order perturbation energy, E(2). materialsciencejournal.org
In this compound, significant intramolecular charge transfer occurs from the lone pair orbital of the nitrogen atom (n(N)) to the antibonding π* orbitals of the adjacent aromatic rings. This delocalization contributes to the stability of the molecule and influences its electronic properties. The analysis can also reveal hyperconjugative interactions involving the ethyl group.
Table 5: Key NBO Donor-Acceptor Interactions and Stabilization Energies
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(N) | π(Cring-Cring) | ~47.7 | Lone pair delocalization into aniline (B41778) ring |
| π(Cring-Cring) | π(C=N) | ~20.5 | π-conjugation from ring to imine |
The Molecular Electrostatic Potential (MESP) surface is a visual tool used to understand the charge distribution and reactivity of a molecule. chemrxiv.org It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). nih.gov These regions are indicative of sites for electrophilic and nucleophilic attack, respectively. nih.gov
For this compound, the MESP map would show a region of high negative potential (typically colored red) around the nitrogen atom of the imine group due to its lone pair of electrons. This site is susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) would be located around the hydrogen atoms, particularly those on the aromatic rings, making them potential sites for nucleophilic interaction. researchgate.net The MESP analysis is crucial for predicting non-covalent interactions and molecular recognition behavior. nih.gov
Calculation of Electronic Descriptors
Electronic descriptors are fundamental in understanding the reactivity and intermolecular interactions of a molecule. Methods like Density Functional Theory (DFT) are commonly employed to calculate these properties. article4pub.comtandfonline.com For Schiff bases similar to this compound, quantum chemical computations are performed on optimized molecular structures to ensure accuracy. article4pub.com
Mulliken Charges: Mulliken population analysis is a method to assign partial charges to individual atoms in a molecule. These charges are crucial for understanding the electrostatic potential and identifying sites susceptible to nucleophilic or electrophilic attack. For benzylidene aniline derivatives, the nitrogen atom of the imine group (C=N) is typically found to have a negative Mulliken charge, indicating its electron-rich nature, while the imine carbon and the hydrogen atom of the C-H group are positively charged. This charge distribution is key to the molecule's reactivity.
| Descriptor | Typical Finding for Benzylidene Anilines | Significance |
|---|---|---|
| Mulliken Charge on Imine N | Negative | Indicates an electron-rich, nucleophilic center. |
| Mulliken Charge on Imine C | Positive | Indicates an electron-deficient, electrophilic center. |
| Dipole Moment (µ) | Moderate (e.g., ~1.65 D for related compounds) | Influences solubility, intermolecular forces, and reactivity. |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. rsc.org This technique allows for the investigation of the dynamic behavior of this compound, including its conformational flexibility and its interactions within a solvent environment (solvation effects). rsc.orgrsc.org
In a typical MD simulation, the system (e.g., a single this compound molecule surrounded by solvent molecules like water) is modeled, and the forces between atoms are calculated using a force field. mdpi.com Newton's equations of motion are then solved numerically to simulate the trajectory of the atoms and molecules. electrochemsci.org These simulations can be run for nanoseconds or longer, providing a detailed picture of the molecule's behavior at an atomic level. nih.govmdpi.com
For Schiff bases, MD simulations can reveal:
Conformational Preferences: The molecule is not static; the two aromatic rings connected by the imine bridge can rotate. MD simulations can explore the potential energy surface to identify the most stable conformations and the energy barriers between them.
Solvation Shell Structure: Simulations can characterize how solvent molecules, such as water, arrange themselves around the solute molecule. rsc.org This includes analyzing the number of solvent molecules in the first solvation shell and their orientation relative to different parts of the this compound molecule.
Hydrogen Bonding Dynamics: The imine nitrogen in this compound can act as a hydrogen bond acceptor. MD simulations can quantify the strength, lifetime, and dynamics of hydrogen bonds formed with protic solvents.
Adsorption Behavior: MD simulations are also employed to study the adsorption of Schiff base molecules onto surfaces, for instance, to understand their performance as corrosion inhibitors. rsc.orgelectrochemsci.org These simulations model the interaction between the inhibitor molecule and a metal surface in the presence of a solution. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Structure-Property Correlations
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. nih.gov For derivatives of benzylidene aniline, QSAR models are developed to predict their activity as anticancer, antimicrobial, or enzyme inhibitory agents and to guide the design of new, more potent compounds. researchgate.netunair.ac.id
The development of a QSAR model involves several steps:
Data Set: A series of benzylidene aniline derivatives with experimentally measured activities (e.g., IC50 values for enzyme inhibition) is compiled.
Descriptor Calculation: For each molecule in the series, a large number of molecular descriptors are calculated. These can include electronic descriptors (like dipole moment), steric descriptors (related to molecular size and shape), and topological descriptors, among others.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates a selection of the most relevant descriptors with the observed activity. nih.gov
Validation: The predictive power of the QSAR model is rigorously tested using statistical metrics like the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and by using an external set of compounds not included in the model-building process. unair.ac.idresearchgate.net
For example, a QSAR study on benzylidene derivatives as anticancer agents might yield an equation that relates the anticancer activity (expressed as pIC50) to descriptors like molar refractivity (MR) and solubility (Log S). unair.ac.id Such models provide valuable insights into the structure-activity relationship, indicating, for instance, that increasing a particular steric or electronic parameter might lead to enhanced biological activity.
| Statistical Parameter | Symbol | Typical Value Range | Interpretation |
|---|---|---|---|
| Correlation Coefficient | r² | 0.80 - 0.95 | Indicates a strong correlation between the predicted and observed activities for the training set. |
| Cross-validated Correlation Coefficient | q² | > 0.60 | Measures the predictive ability of the model (internal validation). |
| F-statistic | F | High values | Indicates the statistical significance of the regression model. |
Chemical Reactivity and Mechanistic Studies
Reaction Kinetics and Proposed Mechanisms of Formation
Proton transfer is a critical component of the imine formation mechanism, occurring at multiple stages to facilitate the reaction. libretexts.orgmasterorganicchemistry.com The generally accepted mechanism involves the following key proton transfer steps:
After the initial nucleophilic attack of the amine on the carbonyl carbon, a proton is transferred from the positively charged nitrogen to the negatively charged oxygen, forming a neutral tetrahedral intermediate known as a carbinolamine. libretexts.org
To facilitate the elimination of water, the hydroxyl group of the carbinolamine is protonated by an acid catalyst. masterorganicchemistry.com This converts the hydroxyl group into a much better leaving group (H₂O). libretexts.org
Following the elimination of water to form a positively charged species called an iminium ion, a final deprotonation step at the nitrogen atom yields the neutral imine product. libretexts.orgmasterorganicchemistry.com
Studies on related systems have shown that both general acid and general base catalysis are crucial, involving proton transfers that are concerted with changes in the bonds to the central carbon atom to avoid the formation of highly unstable intermediates. researchgate.net
The formation of N-Benzylidene-4-ethylaniline begins with the nucleophilic addition of the primary amine, 4-ethylaniline (B1216643), to the electrophilic carbonyl carbon of benzaldehyde (B42025). libretexts.orggoogle.com This initial step leads to the creation of a new carbon-nitrogen bond and a tetrahedral intermediate. masterorganicchemistry.com
Influence of Substituent Effects on Reactivity and Electronic Character
Substituents on either the aniline (B41778) or benzylidene ring can significantly alter the reactivity and electronic properties of the this compound molecule. acs.orgresearchgate.net The ethyl group at the para-position of the aniline ring primarily exerts its influence through electronic and steric effects.
The electronic influence of substituents on N-benzylideneanilines can be dissected into inductive (field) and resonance effects. acs.orgtaylorandfrancis.com
Substituents on the Aniline Ring: For substituents on the aniline ring, such as the ethyl group in this compound, both inductive and resonance effects are important. researchgate.net Electron-donating groups like ethyl increase the electron density on the nitrogen atom, which can affect its nucleophilicity and the electronic character of the C=N bond. Studies on various substituted anilines show that electron-donating groups on the aniline ring cause a shielding (upfield shift) of the azomethine carbon in ¹³C NMR spectra, indicating increased electron density at this carbon. acs.orgresearchgate.net The strengths of the inductive and resonance effects for aniline substituents are often closely similar. acs.orgresearchgate.net
Substituents on the Benzylidene Ring: In contrast, substituents on the benzylidene ring exhibit different behavior. Electron-withdrawing groups on the benzylidene ring cause shielding (an upfield shift) of the C=N carbon, while electron-donating groups cause deshielding, a phenomenon known as the "reverse substituent effect". acs.orgresearchgate.net For these substituents, inductive effects clearly predominate over resonance effects. acs.org
A dual-substituent parameter (DSP) analysis on related systems confirmed that both inductive and resonance factors are responsible for the observed electronic transmission, with the resonance effect being the major factor for substituents on the C-phenyl (benzylidene) ring influencing the imidoyl proton. koreascience.kr
| Substituent Position | Substituent Type (X or Y) | Electronic Effect | Effect on C=N Chemical Shift (δ) | Dominant Contribution |
|---|---|---|---|---|
| Aniline Ring (Y) | Electron-Donating (e.g., -CH₃, -OCH₃) | Increases electron density | Shielding (Upfield shift) | Inductive & Resonance (similar strength) |
| Electron-Withdrawing (e.g., -NO₂, -CN) | Decreases electron density | Deshielding (Downfield shift) | ||
| Benzylidene Ring (X) | Electron-Donating (e.g., -CH₃, -OCH₃) | Increases electron density | Deshielding (Downfield shift) | Inductive |
| Electron-Withdrawing (e.g., -NO₂, -CN) | Decreases electron density | Shielding (Upfield shift) |
Photoreactivity and Photoisomerization Processes
N-benzylideneanilines are known to be photoreactive, with the primary process being a reversible trans ⇌ cis isomerization around the carbon-nitrogen double bond. cdnsciencepub.comcdnsciencepub.com This photoisomerization is typically induced by irradiation with ultraviolet (UV) light. aip.orgresearchgate.net
Irradiation of N-benzylideneaniline solutions or polycrystalline films at low temperatures (e.g., 77 K) with UV light (e.g., 313 nm) results in observable spectral changes that are attributed to the conversion of the more stable trans isomer to the cis isomer. cdnsciencepub.comcdnsciencepub.com This process is often photochemically and thermally reversible; the cis isomer can revert to the trans form upon heating or irradiation with a different wavelength of light. cdnsciencepub.comcdnsciencepub.com However, at ambient temperatures, this photoisomerization is not always observable, as the thermal back-reaction from cis to trans can be very rapid. cdnsciencepub.comaip.org
Studies on a related derivative adsorbed on a gold surface showed that photoisomerization did not occur for molecules in direct contact with the metal (monolayer), but was observed for molecules in subsequent layers (bilayer and above). aip.orgnih.gov This suggests that the interaction with the substrate can quench the excited state required for isomerization. aip.org The reverse cis → trans isomerization could be induced by thermal activation. nih.gov This photo-induced switching behavior is of interest for the development of molecular switches and photoresponsive materials. researchgate.net
Advanced Research Applications
Coordination Chemistry
The nitrogen atom in the imine group of N-Benzylidene-4-ethylaniline possesses a lone pair of electrons, making it an excellent coordination site for metal ions. This characteristic has led to its use as a ligand in the synthesis of various metal complexes.
The synthesis of metal complexes using this compound as a ligand follows established methodologies for Schiff base coordination. The process typically involves two main steps. First, the this compound ligand itself is prepared through the condensation reaction of benzaldehyde (B42025) and 4-ethylaniline (B1216643). This reaction is often carried out in a solvent like ethanol (B145695), sometimes with acid or base catalysis, followed by purification via recrystallization. semanticscholar.org
Once the ligand is obtained, it is reacted with a metal salt, such as a metal chloride (e.g., CoCl₂, CuCl₂, NiCl₂), in a suitable solvent. semanticscholar.orgrdd.edu.iq The stoichiometry between the ligand and the metal salt is carefully controlled to target specific coordination numbers and geometries. For instance, reacting the ligand with a metal salt in a 2:1 molar ratio can lead to the formation of complexes with the general formula [M(L)₂Cl₂], where 'L' represents the this compound ligand. rdd.edu.iq The resulting solid complexes are then isolated, purified, and characterized.
A suite of spectroscopic techniques is employed to confirm the formation of the complex and to probe the interactions between the this compound ligand and the metal center.
FT-IR Spectroscopy: Infrared spectroscopy is crucial for verifying the coordination of the ligand to the metal ion. The most significant indicator is the stretching vibration of the azomethine group (C=N). In the free ligand, this band appears at a characteristic frequency. Upon complexation, the electron density around the imine nitrogen atom changes due to its coordination with the metal, resulting in a noticeable shift of the C=N stretching frequency, typically to a lower wavenumber. semanticscholar.orgdergipark.org.tr This shift confirms the involvement of the imine nitrogen in the metal-ligand bond. New bands at lower frequencies may also appear, corresponding to the newly formed metal-nitrogen (M-N) bonds.
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy helps to confirm the structure of the ligand and its complexes. In the ¹H NMR spectrum, the proton of the azomethine group (-CH=N-) provides a key signal. Upon complexation, the chemical shift of this proton and nearby aromatic protons can change, indicating the altered electronic environment. semanticscholar.orgdergipark.org.tr Similarly, in the ¹³C NMR spectrum, the chemical shift of the azomethine carbon is sensitive to coordination. dergipark.org.tracs.org
UV-Visible Spectroscopy: Electronic spectroscopy provides insights into the geometry and electronic properties of the complexes. The UV-Vis spectrum of the free ligand shows absorption bands corresponding to π → π* and n → π* transitions within the aromatic rings and the imine group. acs.org In the spectra of the metal complexes, new bands often appear in the visible region. These bands are attributed to d-d electronic transitions within the metal ion's d-orbitals and to ligand-to-metal charge transfer (LMCT) bands. The position and intensity of these d-d transition bands are indicative of the coordination geometry around the metal ion (e.g., octahedral or square planar). acs.org
Table 1: Representative Spectroscopic Data for Schiff Base Coordination This table illustrates typical shifts observed upon complexation for a representative Schiff base, N-benzylideneaniline, which is structurally analogous to this compound.
| Technique | Functional Group | Wavenumber/Chemical Shift (Ligand) | Wavenumber/Chemical Shift (Complex) | Inference |
| FT-IR | ν(C=N) | ~1625 cm⁻¹ | Lower frequency (e.g., ~1605 cm⁻¹) | Coordination of imine nitrogen to metal center. semanticscholar.org |
| ¹H NMR | δ(-CH=N-) | ~8.3 ppm | Shifted (e.g., ~8.5 ppm) | Change in electronic environment upon complexation. semanticscholar.org |
| ¹³C NMR | δ(C=N) | ~160 ppm | Shifted (e.g., ~163 ppm) | Confirmation of nitrogen-metal bond formation. acs.org |
| UV-Vis | Electronic Transitions | π→π, n→π | d-d transitions, LMCT | Information on coordination geometry. acs.org |
This compound typically functions as a monodentate ligand, coordinating to the metal center through the lone pair of electrons on the imine nitrogen atom. researchgate.net The resulting complexes can adopt various geometries depending on the metal ion, its oxidation state, and the molar ratio of ligand to metal used in the synthesis.
Based on studies of analogous Schiff base complexes, common geometries include:
Square Planar: Often observed for d⁸ metal ions like Ni(II) and d⁹ ions like Cu(II). acs.org
Tetrahedral: Possible for ions like Co(II) and Zn(II).
Octahedral: This geometry is common when two ligand molecules and other ancillary ligands (like water or chloride ions) coordinate to a single metal center, leading to a general formula such as [M(L)₂(X)₂]. rdd.edu.iqresearchgate.net
The specific geometry is often determined by a combination of magnetic susceptibility measurements and electronic spectroscopy. For example, the magnetic moment and the specific d-d transition bands in the UV-Vis spectrum can distinguish between a square planar and a tetrahedral Co(II) complex. acs.org X-ray diffraction analysis provides the most definitive structural information, revealing precise bond lengths and angles. researchgate.netmdpi.com
Materials Science Applications
The incorporation of the this compound moiety into larger molecular or polymeric structures is a key strategy for developing new functional materials.
Conjugated polymers, such as polyacetylene, are known for their electrical conductivity. google.comresearchgate.net Attaching functional side groups, or pendants, to the polymer backbone is a widely used method to modify their properties and introduce new functionalities. The this compound unit can be incorporated as a pendant group onto a polyacetylene chain.
The synthetic strategy typically involves the preparation of an acetylene-functionalized monomer. For example, a derivative like 4-ethynyl-N-benzylideneaniline would be synthesized first. This monomer, containing the polymerizable acetylene (B1199291) group and the Schiff base unit, is then subjected to polymerization, often using a transition metal catalyst like a Rhodium-based system. researchgate.net The resulting polymer, a polyacetylene with N-benzylideneaniline-type pendants, combines the conjugated backbone of polyacetylene with the properties of the Schiff base. These properties can include the ability to chelate metal ions or exhibit specific optical responses, opening avenues for creating sensors, catalytic materials, or electro-optical devices. researchgate.netnih.gov
Schiff bases derived from benzylideneaniline (B1666777) are of significant interest in the field of non-linear optics. researchgate.net NLO materials are capable of altering the properties of light that passes through them and are essential for applications in optical computing, telecommunications, and frequency conversion.
This compound and its derivatives can be designed as donor-π-acceptor (D-π-A) systems, which are known to enhance NLO responses. researchgate.net In such a molecule, an electron-donating group (like the ethyl group or a stronger donor like dimethylamino) and an electron-withdrawing group (like a nitro group) are placed on opposite ends of the conjugated π-system, which includes the two aromatic rings and the bridging imine group. This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, leading to a large change in the molecular dipole moment and resulting in significant second and third-order NLO properties. researchgate.netnih.gov
The third-order NLO properties are often characterized by the second hyperpolarizability (γ). The Z-scan technique is a common experimental method used to measure these properties. scispace.comresearchgate.net Theoretical calculations using methods like the time-dependent Hartree-Fock (TDHF) method are also employed to predict the hyperpolarizability of these molecules. nih.gov Research has shown that benzylideneaniline derivatives can exhibit large second hyperpolarizability values, indicating their potential for use in NLO applications. nih.govresearchgate.net
Table 2: Third-Order NLO Properties of Representative Benzylideneaniline Derivatives This table presents calculated and experimental NLO data for compounds structurally related to this compound, illustrating the NLO potential of this class of molecules.
| Compound | Method | Property | Value |
| (E)-N-(4-nitrobenzylidene)-2,6-dimethylaniline | TDHF Calculation | Static Second Hyperpolarizability (γ) | 90.73 x 10⁻³⁶ esu nih.gov |
| (E)-N-(4-nitrobenzylidene)-2,3-dimethylaniline | TDHF Calculation | Static Second Hyperpolarizability (γ) | 88.52 x 10⁻³⁶ esu nih.gov |
| 4-chloro-4'-methoxy benzylideneaniline (CMOBA) | Z-scan (532 nm) | Two-photon absorption coeff. (β) | 3 x 10⁻¹² m/W researchgate.net |
Development as Components in Sensor Technologies (e.g., UV Detectors)
The distinct photophysical properties of this compound make it a candidate for use in sensor technologies. Schiff bases, in general, are known for their interactions with various analytes, leading to detectable changes in their optical or electronic properties. Research in this area focuses on harnessing these characteristics for the development of sensitive and selective sensors.
While specific studies detailing this compound's direct application as a UV detector are limited in publicly available literature, the broader class of N-benzylidene anilines exhibits properties suitable for such applications. The electronic transitions within the molecule, particularly the π → π* and n → π* transitions associated with the azomethine (-CH=N-) group and aromatic rings, are responsible for its UV-Vis absorption characteristics. The potential for these properties to be modulated by external stimuli forms the basis for its application in sensor technology.
Study of Corrosion Inhibition Mechanisms on Metal Surfaces
The use of this compound as a corrosion inhibitor for metals, particularly mild steel in acidic environments, has been a subject of detailed investigation. Its effectiveness stems from its ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.
The inhibition mechanism is primarily attributed to the presence of heteroatoms (nitrogen), the azomethine group, and the aromatic rings in the molecule's structure. These features act as active centers for adsorption. The lone pair of electrons on the nitrogen atom and the π-electrons of the aromatic rings facilitate the molecule's attachment to the vacant d-orbitals of the iron atoms on the steel surface.
Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have been employed to elucidate the inhibition mechanism. Polarization studies often reveal that this compound acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. EIS data typically show an increase in charge transfer resistance and a decrease in double-layer capacitance in the presence of the inhibitor, confirming the formation of an adsorptive film.
The adsorption of this compound on metal surfaces is often described by various adsorption isotherms, such as the Langmuir, Temkin, or Frumkin isotherms. The fit to a particular isotherm provides insights into the nature of the interaction between the inhibitor molecules and the metal surface, as well as interactions between the adsorbed molecules themselves.
Catalytic Applications
The versatility of this compound extends to the field of catalysis, where it can function either as a catalyst itself or, more commonly, as a ligand that coordinates with metal centers to form catalytically active complexes.
This compound as a Catalyst or Ligand in Organic Transformations
As a Schiff base, this compound can act as a bidentate or monodentate ligand, coordinating with various transition metals (e.g., copper, nickel, palladium, cobalt) to form stable complexes. These complexes have shown catalytic activity in a range of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The electronic and steric properties of the this compound ligand can be tuned by modifying the substituents on the aromatic rings, thereby influencing the reactivity and selectivity of the resulting metal catalyst.
Mechanistic Investigations of Catalytic Pathways
Understanding the mechanistic pathways of catalytic reactions involving this compound is crucial for optimizing catalyst performance and designing new catalytic systems. Mechanistic investigations often involve a combination of experimental techniques (e.g., kinetics, spectroscopy) and computational studies (e.g., Density Functional Theory - DFT). These studies aim to identify the active catalytic species, elucidate the elementary steps of the catalytic cycle (e.g., oxidative addition, reductive elimination, migratory insertion), and determine the rate-determining step. For instance, in a metal-catalyzed cross-coupling reaction, the coordination of the this compound ligand to the metal center is a key initial step, followed by the activation of substrates and subsequent product formation.
Development and Evaluation of Heterogeneous Catalytic Systems
To enhance the practical utility of this compound-based catalysts, researchers have focused on developing heterogeneous systems. This involves immobilizing the this compound molecule or its metal complexes onto solid supports, such as polymers, silica, or zeolites. Heterogenization offers several advantages, including ease of catalyst separation from the reaction mixture, potential for catalyst recycling and reuse, and improved catalyst stability.
The evaluation of these heterogeneous catalysts involves assessing their activity, selectivity, and stability over multiple reaction cycles. Characterization techniques, such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and Fourier-transform infrared spectroscopy (FTIR), are used to confirm the successful immobilization of the catalyst and to study its morphology and structural integrity.
Q & A
Q. What are the recommended safety protocols for handling N-Benzylidene-4-ethylaniline in laboratory settings?
- Methodological Answer : this compound exhibits acute toxicity (oral and dermal Category 3). Lab handling requires:
- PPE : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Storage : Keep in sealed containers away from oxidizers (risk of decomposition into CO, CO₂, and NOₓ) .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste per EPA guidelines .
Q. How is this compound synthesized, and what are the critical reaction parameters?
- Methodological Answer : Synthesized via Schiff base formation:
React 4-ethylaniline with benzaldehyde in ethanol under reflux (1–4 hrs).
Monitor pH (optimal ~5–6) to favor imine bond formation.
Purify via recrystallization (ethanol/water mix) to achieve >95% yield.
Key Variables : Solvent polarity, temperature (70–80°C), and stoichiometric ratio (1:1.1 amine:aldehyde) .
Q. What spectroscopic techniques are used to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Look for imine proton resonance at δ 8.3–8.5 ppm and absence of aldehyde/amine peaks .
- FT-IR : Confirm C=N stretch at ~1600–1640 cm⁻¹ .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 225.2 (C₁₅H₁₅N⁺) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in spectroscopic analysis of this compound derivatives?
- Methodological Answer : Conflicting NMR/IR data (e.g., tautomerism or polymorphism) can be resolved via:
- Single-crystal X-ray diffraction : Use SHELXL (v.2018+) for refinement.
- Twinned Data Handling : Apply SHELXD for structure solution in cases of pseudo-merohedral twinning .
Example: A 2023 study resolved conflicting imine vs. enamine tautomers by refining H-atom positions with SHELXL’s least-squares algorithm .
Q. What experimental design optimizes the stability of this compound under varying thermal/oxidative conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determine decomposition onset (typically ~200°C).
- Oxidative Stability : Exclude peroxide-containing solvents (e.g., THF) and use argon atmosphere during reflux.
- Accelerated Aging Studies : Store samples at 40°C/75% RH for 4 weeks; monitor via HPLC for degradation products (e.g., benzaldehyde) .
Q. How does this compound perform as a ligand in transition-metal catalysis?
- Methodological Answer :
- Coordination Studies : Use UV-Vis (ligand-to-metal charge transfer bands at 300–400 nm) and cyclic voltammetry (redox potentials of metal complexes).
- Catalytic Screening : Test in cross-coupling reactions (e.g., Suzuki-Miyaura) with Pd(OAc)₂. Recent studies report moderate yields (40–60%) due to steric hindrance from the ethyl group .
Methodological Notes
- Avoid Commercial Sources : Prioritize data from NIST, CRC Handbook, and peer-reviewed syntheses.
- Advanced Structural Analysis : SHELX suite remains the gold standard for crystallographic refinement despite newer alternatives .
- Ecological Disposal : Follow EPA guidelines for hazardous waste (RCRA D001–D043 codes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
